molecular formula C8H9FO2 B138208 (4-Fluoro-3-methoxyphenyl)methanol CAS No. 128495-45-4

(4-Fluoro-3-methoxyphenyl)methanol

Cat. No. B138208
M. Wt: 156.15 g/mol
InChI Key: FZEDGSMVRLKUOQ-UHFFFAOYSA-N
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Description

The compound "(4-Fluoro-3-methoxyphenyl)methanol" is closely related to various research studies focusing on the synthesis and characterization of fluorinated aromatic compounds with methoxy groups. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and materials science. The studies involve the synthesis of complex molecules that include the (4-fluoro-3-methoxyphenyl) moiety and their subsequent analysis using various techniques to determine their physical and chemical properties.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds involves multi-step chemical reactions. For instance, the synthesis of 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one was achieved and characterized using methods such as Infrared spectroscopy, thin-layer chromatography, 1H NMR, and gas chromatography-mass spectrometry . Another study reported the synthesis of a compound with a (4-fluoro-2-(4-fluorophenoxy)phenyl) moiety by treating a triazole derivative with sodium methoxide . Additionally, a method for synthesizing (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone derivatives was described, starting from a mixture of various reagents including a 4-methylphenyl derivative and an aldehyde, followed by heating under reflux conditions .

Molecular Structure Analysis

The molecular structure of these compounds is often complex, with multiple aromatic rings and substituents that influence their overall shape and reactivity. For example, the crystal structure of a related compound was determined to belong to the orthorhombic space group, with specific dihedral angles between the triazole ring and the benzene rings, highlighting the importance of molecular geometry in the overall stability of the structure . Another study described the unusual tetrameric structure of (4-methoxyphenyl)diphenylmethanol, which is stabilized by a specific pattern of hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of the fluorine and methoxy groups. The studies do not provide detailed reaction mechanisms, but the synthesis processes imply that these substituents play a crucial role in the formation of the final products. The antimicrobial activity of some derivatives suggests that these compounds can undergo further chemical transformations, potentially leading to the development of new pharmaceutical agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure and composition. The refractive indices of 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one in methanol and benzene mixtures were measured, and various parameters such as molar refraction, polarizability constant, and internal pressure were calculated to understand the nature of dipole and solute-solvent interactions . The crystallographic data provided insights into the density and molecular volume, which are critical for understanding the material properties of these compounds .

Scientific Research Applications

Proton Exchange Membranes

  • Application in Fuel Cells : Methoxyphenyl groups, including those derived from (4-Fluoro-3-methoxyphenyl)methanol, have been incorporated into copoly(arylene ether sulfone)s for use as proton exchange membranes in fuel cells. These membranes exhibit high proton conductivities, low water uptake, and low methanol permeabilities, indicating their potential in fuel cell applications (Wang et al., 2012).

Synthesis and Chemical Reactions

  • Synthesis of Hydroindolenones and Hydroquinolenones : (4-Fluoro-3-methoxyphenyl)methanol derivatives have been used in the synthesis of methoxy or fluoro hydroindolenones and hydroquinolenones through hypervalent iodine oxidation (Karam et al., 1999).
  • Chelation-Controlled Synthesis : Derivatives of (4-Fluoro-3-methoxyphenyl)methanol have been evaluated in the chelation-controlled asymmetric synthesis of α-hydroxy esters (Jung et al., 2000).
  • Fluorination of Ketones : This compound has been involved in the regiospecific fluorofunctionalization of ketones, an important process in organic synthesis (Stavber et al., 2002).

Safety And Hazards

The safety information for “(4-Fluoro-3-methoxyphenyl)methanol” indicates that it has hazard statements H317-H319 . Precautionary statements include P280-P305+P351+P338 . It is recommended to avoid dust formation and to use personal protective equipment when handling this compound .

properties

IUPAC Name

(4-fluoro-3-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEDGSMVRLKUOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343971
Record name (4-Fluoro-3-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoro-3-methoxyphenyl)methanol

CAS RN

128495-45-4
Record name (4-Fluoro-3-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-fluoro-3-methoxyphenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-fluoro-3-methoxybenzaldehyde (5 g) in methanol (25 ml) was added dropwise sodium borohydride (368 mg) in 0.1N sodium hydroxide aqueous solution (5 ml) in water bath and the whole was stirred for 1 hour. After the mixture was evaporated under reduced pressure, ethyl acetate and water were added thereto. The organic layer was separated and the water layer was further extracted with ethyl acetate. The combined organic layer was dried over magnesium sulfate and concentrated in vacuo to give 4-fluoro-3-methoxybenzyl-alcohol (5.22 g) as an oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
368 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Wetzel, EM Gargano, S Hinsberger… - European journal of …, 2012 - Elsevier
E2 deficiency in elderly people has directly an effect on the skeleton and can lead to osteoporosis. As 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) catalyses the conversion …
Number of citations: 27 www.sciencedirect.com
F Braun, N Bertoletti, G Möller, J Adamski… - European Journal of …, 2018 - Elsevier
The human enzyme 17β-hydroxysteroid dehydrogenase 14 (17β-HSD14) oxidizes the hydroxyl group at position 17 of estradiol and 5-androstenediol using NAD + as cofactor. However…
Number of citations: 10 www.sciencedirect.com
A Spadaro - 2011 - publikationen.sulb.uni-saarland.de
17beta-Hydroxysteroid dehydrogenase 1 (17beta-HSD1) catalyzes the conversion of the weakly active estrone (E1) to the highly active estradiol (E2). Recently, 17β-HSD1 came into …
M Buchman, EP Farney, SN Greszler… - The Journal of …, 2021 - ACS Publications
We report operationally facile methods for the synthesis of substituted dihydroisoquinolinones and tetrahydroisoquinolines from readily accessible o-bromobenzyl bromides and o-…
Number of citations: 1 pubs.acs.org
F Braun - 2017 - archiv.ub.uni-marburg.de
In dieser Arbeit wird die Familie der 17β-Hydroxysteroid Dehydrogenasen (17β-HSDs) vorgestellt, die in vitro die Oxidation und/oder Reduktion von Steroidhormonen in Position 17 des …
Number of citations: 0 archiv.ub.uni-marburg.de

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